molecular formula C12H19N B13005378 1-(2,3-Dimethylphenyl)butan-1-amine

1-(2,3-Dimethylphenyl)butan-1-amine

Cat. No.: B13005378
M. Wt: 177.29 g/mol
InChI Key: IKLDDWSUHKLYJE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)butan-1-amine is a secondary amine featuring a butan-1-amine backbone substituted with a 2,3-dimethylphenyl group. The 2,3-dimethylphenyl moiety is notable in bioactive compounds, such as dexmedetomidine, a selective α2-adrenergic receptor agonist used as a sedative .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12H,4,6,13H2,1-3H3

InChI Key

IKLDDWSUHKLYJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)butan-1-amine typically involves the alkylation of 2,3-dimethylphenylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

1-(2,3-Dimethylphenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(2,3-Dimethylphenyl)butan-1-amine, differing primarily in substituent patterns on the aromatic ring or the amine chain:

Compound Name Molecular Formula Substituents on Phenyl Ring Amine Chain Position Molecular Weight Key Properties/Applications
This compound C₁₂H₁₉N 2,3-dimethyl 1-amine ~177.3 Hypothesized CNS activity (analog-based)
Dexmedetomidine C₁₃H₁₆N₂ 2,3-dimethyl Imidazole-linked 200.3 α2-adrenergic agonist; sedative
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine (α-Ethyl 2C-D) C₁₃H₂₁NO₂ 2,5-dimethoxy-4-methyl 2-amine 223.32 Psychedelic research compound
1-(3,4-Dimethoxyphenyl)butan-2-amine C₁₂H₁₉NO₂ 3,4-dimethoxy 2-amine 209.28 Higher logP (1.7); potential CNS effects
1-(3,4-Difluorophenyl)-2-methylbutan-1-amine C₁₁H₁₅F₂N 3,4-difluoro 1-amine (with 2-methyl) 199.24 Fluorine-enhanced metabolic stability

Key Observations :

  • Substituent Position : The 2,3-dimethylphenyl group in the target compound and dexmedetomidine may enhance lipophilicity and receptor binding compared to methoxy or fluorine substituents .
  • Amine Chain : The position of the amine group (1-amine vs. 2-amine) affects molecular conformation and interaction with biological targets. For example, 2-amine derivatives like α-Ethyl 2C-D exhibit altered pharmacokinetics .

Physicochemical Properties

The table below highlights critical physicochemical parameters derived from computational and experimental

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
This compound ~2.5 1 1 ~20.5
1-(3,4-Dimethoxyphenyl)butan-2-amine 1.7 1 3 44.5
α-Ethyl 2C-D ~2.8 1 3 ~50.0
Dexmedetomidine 2.1 1 2 30.9

Analysis :

  • The 2,3-dimethylphenyl group in the target compound likely confers moderate lipophilicity (XLogP ~2.5), balancing membrane permeability and solubility.
  • Methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl) show higher polar surface areas, suggesting reduced blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(2,3-Dimethylphenyl)butan-1-amine, also known as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its stimulant properties.

  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with monoamine neurotransmitter systems. Research indicates that it may act as a releasing agent for neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to that of other compounds in the phenethylamine class, which often exhibit stimulant effects.

Stimulant Effects

Studies have shown that this compound can induce significant stimulant effects in animal models. These effects are characterized by increased locomotor activity and heightened alertness. The compound has been observed to elevate levels of dopamine in the brain, contributing to its stimulatory properties.

Neuropharmacological Studies

In neuropharmacological assessments:

  • Dopamine Release : The compound has been shown to enhance dopamine release in the striatum, a key area involved in reward and motor control.
  • Norepinephrine Modulation : It also appears to influence norepinephrine levels, which can affect mood and arousal.

Study 1: Stimulant Properties in Rodents

A study conducted on rodents demonstrated that administration of this compound resulted in a dose-dependent increase in locomotor activity. The results indicated a significant elevation in both horizontal and vertical movements compared to control groups.

Dose (mg/kg) Horizontal Activity (counts) Vertical Activity (counts)
05010
512030
1020060

Study 2: Neurotransmitter Analysis

Another investigation focused on the effects of the compound on neurotransmitter levels in the brain. Using microdialysis techniques, researchers found that administration led to a significant increase in extracellular dopamine levels within the nucleus accumbens.

Time Post-Injection (min) Dopamine Level (pg/μL)
05
3015
6025

Safety and Toxicology

While the stimulant effects of this compound are notable, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors. Long-term studies are necessary to fully understand the implications of its use.

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